molecular formula C12H18FN B8606516 6-(4-fluorophenyl)hexan-1-amine CAS No. 178215-46-8

6-(4-fluorophenyl)hexan-1-amine

Cat. No.: B8606516
CAS No.: 178215-46-8
M. Wt: 195.28 g/mol
InChI Key: PYFFUPDFNRUHBK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)hexan-1-amine is a primary amine derivative featuring a hexyl chain terminated by a 4-fluorophenyl group. Below, we compare this compound with its closest analogs based on substituent variations, synthetic routes, and applications.

Properties

CAS No.

178215-46-8

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

6-(4-fluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H18FN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2

InChI Key

PYFFUPDFNRUHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-fluorophenyl)hexan-1-amine typically involves the reaction of 4-fluorobenzyl chloride with hexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 6-(4-fluorophenyl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-fluorophenyl)hexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the hexylamine chain can facilitate membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The hexan-1-amine backbone serves as a versatile scaffold for diverse functionalization. Key analogs and their structural distinctions are summarized in Table 1 .

Compound Name Substituent/Modification Molecular Formula Key Applications/Properties Reference
6-(4-Fluorophenyl)hexan-1-amine 4-Fluorophenyl C₁₂H₁₈FN Hypothesized enzyme inhibition
6-[2-(Fluoromethyl)morpholino]hexan-1-amine Fluoromethyl-morpholine ring C₁₁H₂₂FN₂O Butyrylcholinesterase inhibition
6-(5-Phenyl-2H-tetrazol-2-yl)hexan-1-amine Tetrazole-phenyl group C₁₃H₁₈N₆ Plasma amine oxidase (PAO) substrate
6-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine Thiophene-pyrrole-thiophene trimer C₂₃H₂₅N₃S₂ Electrochromic polymers
XOB (N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine) Bromo-dimethoxyphenethyl and phenylbutoxy C₂₅H₃₅BrN₂O₃ 5-HT2A receptor and sodium channel antagonism
1-(4-Phenylphenyl)hexan-1-amine Biphenyl group C₁₈H₂₃N Structural analog (no explicit data)

Table 1 : Structural and functional comparison of hexan-1-amine derivatives.

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